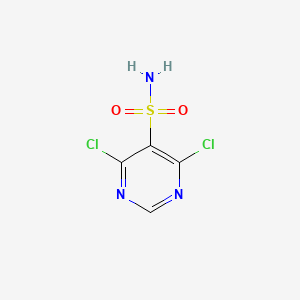

4,6-dichloropyrimidine-5-sulfonamide

Description

Conceptual Foundations of Nitrogen Heterocyclic Compounds in Chemical Sciences

Nitrogen-containing heterocyclic compounds are cyclic organic molecules where at least one carbon atom in the ring has been replaced by a nitrogen atom. tandfonline.comacs.org These structures are fundamental to the chemical sciences due to their widespread presence in nature and their diverse applications. tandfonline.com They form the core of many biologically crucial molecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. tandfonline.com The presence of nitrogen atoms in the heterocyclic ring imparts unique chemical properties, such as basicity and the ability to participate in hydrogen bonding, which are critical for their biological activity. nih.gov More than three-quarters of all FDA-approved drugs contain a nitrogen-based heterocyclic moiety, underscoring their significance in pharmaceutical research and development. tandfonline.com

Evolution of Pyrimidine (B1678525) Scaffolds in Synthetic and Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. humanjournals.com Its derivatives have been the subject of extensive research for over a century, leading to the discovery of numerous therapeutic agents. nih.gov The pyrimidine scaffold is a key component of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental to the structure of RNA and DNA. This inherent biological relevance allows pyrimidine-based drugs to often interact effectively with biological targets like enzymes and receptors. chemsynthesis.com

The synthetic versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of the physicochemical and pharmacological properties of drug candidates. nih.gov Over the years, pyrimidine derivatives have been developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. nih.govchemsynthesis.com

Significance of the Sulfonamide Moiety in Bioactive Molecular Design

The sulfonamide functional group (-SO₂NH₂) is another pharmacologically significant moiety. Since the discovery of the antibacterial properties of sulfonamide drugs, this functional group has become a key building block in drug design. nih.govnih.gov The sulfonamide group is a versatile pharmacophore that can engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. nih.gov

The chemical stability and the relative ease with which the sulfonamide group can be synthesized and derivatized have contributed to its widespread use in medicinal chemistry. nih.gov Beyond their well-known antibacterial activity, sulfonamide derivatives have been developed for a wide range of therapeutic applications, including as diuretics, hypoglycemic agents, and anticancer drugs. nih.govnih.gov

Overview of Strategic Hybridization Approaches for Pyrimidine-Sulfonamide Architectures

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The hybridization of pyrimidine and sulfonamide moieties has emerged as a promising strategy in the development of novel therapeutic agents, particularly in oncology. tandfonline.comnih.gov

Detailed Research Findings on Pyrimidine-Sulfonamide Hybrids

Research into pyrimidine-sulfonamide hybrids has yielded a wealth of data, particularly in the context of anticancer drug discovery. These hybrid molecules have been shown to exhibit potent inhibitory activity against a variety of cancer cell lines. tandfonline.comnih.govnih.gov The structure-activity relationship (SAR) studies of these hybrids have provided valuable insights into the key structural features required for their biological activity. nih.govtandfonline.com

For instance, a number of pyrimidine-sulfonamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov The pyrimidine core can act as a scaffold that mimics the binding of ATP to the kinase active site, while the sulfonamide moiety can provide additional interactions that enhance binding affinity and selectivity. nih.gov

In several studies, the substitution pattern on both the pyrimidine ring and the sulfonamide group has been shown to have a significant impact on the biological activity of the hybrid molecules. nih.govtandfonline.com For example, the introduction of specific substituents at the C2, C4, or C6 positions of the pyrimidine ring, as well as on the nitrogen atom of the sulfonamide group, has been shown to modulate the anticancer potency and selectivity of these compounds. nih.govtandfonline.com

Chemical Profile of 4,6-dichloropyrimidine-5-sulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃Cl₂N₃O₂S | Calculated |

| Molecular Weight | 228.06 g/mol | Calculated |

| Appearance | Expected to be a solid | Inference |

Synthesis of this compound

A plausible synthetic route to this compound would likely involve a multi-step process, starting from a suitable pyrimidine precursor. One potential pathway could begin with the chlorosulfonation of a pyrimidine ring, followed by amination.

A key intermediate in this synthesis would be 4,6-dichloropyrimidine-5-sulfonyl chloride . This intermediate could potentially be synthesized from 4,6-dichloropyrimidine (B16783). The sulfonyl chloride could then be reacted with ammonia (B1221849) or an ammonia equivalent to yield the final product, this compound. The reaction of a sulfonyl chloride with an amine is a well-established method for the formation of sulfonamides. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFNYEPPBFJOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloropyrimidine 5 Sulfonamide and Analogous Structures

Synthesis of Dichloropyrimidine Precursors

The primary and most common precursor for complex pyrimidine (B1678525) structures is 4,6-dichloropyrimidine (B16783). Its synthesis typically begins with 4,6-dihydroxypyrimidine (B14393), which undergoes chlorination to replace the hydroxyl groups with chlorine atoms. Alternatively, the dichloropyrimidine ring can be constructed from acyclic starting materials through cyclization reactions.

Chlorination Pathways for 4,6-Dihydroxypyrimidine

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a foundational reaction in pyrimidine chemistry. This transformation is achieved using various chlorinating agents, with the most prevalent being phosphorus oxychloride and thionyl chloride- or phosgene-based reagents.

The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is a widely used industrial method for producing 4,6-dichloropyrimidine. nih.gov This process generally involves heating the substrate in excess POCl₃, which often serves as both the reagent and the solvent. nih.gov The reaction is typically facilitated by the presence of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), which acts as a catalyst. nih.govgoogle.com In some procedures, 2-methyl-5-ethyl-pyridine is added while cooling, followed by the metered addition of 4,6-dihydroxypyrimidine, leading to a nearly quantitative yield. chemicalbook.com Another approach involves reacting 4,6-dihydroxypyrimidines with excess phosphorus oxychloride without the addition of a base; instead, phosphorus trichloride (B1173362) and chlorine are added during or after the initial reaction to drive the process to completion. google.com

Thionyl chloride (SOCl₂) represents another effective chlorinating agent for 4,6-dihydroxypyrimidine. In one synthetic process, thionyl chloride is used as both the chlorinating agent and the solvent, with N,N-dimethylaniline serving as a catalyst. google.com This method is noted for reducing the introduction of other organic solvents and simplifying waste management, as the excess thionyl chloride can be recovered through rectification. google.com The yield for this process can reach up to 95.6%. google.com

Phosgene (B1210022) (COCl₂) and its safer-to-handle equivalents, such as diphosgene and triphosgene, are also employed for the chlorination of pyrimidinols. google.com The reaction of 4,6-dihydroxypyrimidine with phosgene can be catalyzed by quaternary ammonium (B1175870) or phosphonium (B103445) salts, such as tricaprylylmethylammonium chloride. justia.comgoogle.com This catalytic process is efficient and avoids the use of traditional acid scavengers like tertiary amines. justia.com The synthesis can be carried out in a solvent like o-xylene (B151617) or acetonitrile (B52724). justia.com

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and cost-effectiveness. Key parameters include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

For phosphorus oxychloride-based chlorinations, a solvent-free approach using equimolar amounts of POCl₃ per hydroxyl group has been developed. nih.gov This method, conducted in a sealed reactor at elevated temperatures (e.g., 160 °C), offers high yields, simple work-up procedures, and minimizes the use of excess reagents. nih.gov

In phosgene-mediated chlorinations, the catalyst-to-substrate ratio and the amount of phosgene are critical. A molar ratio of the quaternary salt catalyst to the pyrimidine starting material is typically in the range of about 1:100 to 1:5. justia.com The amount of phosgene used is preferably between 2.5 to 4 molar equivalents relative to the pyrimidine. justia.com

For thionyl chloride-based methods, the molar ratio of 4,6-dihydroxypyrimidine to thionyl chloride is a key factor. While ratios can range from 1:2 to 1:8, an optimized range of 1:2.1 to 1:2.3 is preferred. google.com The temperature for the dropwise addition of the N,N-dimethylaniline catalyst is also controlled, typically between 30-60 °C over 1-5 hours, to manage the reaction rate and ensure high product quality. google.com

Table 1: Optimization Parameters for Chlorination of 4,6-Dihydroxypyrimidine

| Chlorinating Agent | Catalyst | Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Pyridine | Equimolar per -OH | Solvent-free | 160 | >90 | nih.gov |

| Phosphorus Oxychloride (POCl₃) | Triethylamine | Excess POCl₃ | Neat | Reflux | High | google.com |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylaniline | 2.1:1 - 2.3:1 | Thionyl Chloride | 30-60 | 92.8-95.6 | google.com |

| Phosgene (COCl₂) | Quaternary Ammonium Salt | 2.5:1 - 4:1 | o-Xylene | 105-110 | High | justia.comgoogle.com |

Cyclization Methods for Dichloropyrimidine Ring Formation

An alternative to modifying an existing pyrimidine ring is to construct it from acyclic (non-ring) precursors. One such method involves the reaction of imidoyl chloride compounds with phosgene. google.com Imidoyl chlorides can be generated from organic amides or by reacting organic nitriles with hydrogen chloride. google.com These intermediates then undergo cross-condensation in the presence of phosgene to form the 4,6-dichloropyrimidine ring. google.com This strategy allows for the synthesis of various substituted dichloropyrimidines by choosing appropriately substituted starting materials. Another approach involves an acylation/cyclization-chlorination process to synthesize 2-trichloromethyl-4-chloropyrimidines, which serve as versatile intermediates. thieme.de

Introduction of the Sulfonamide Functional Group onto Pyrimidine Scaffolds

The sulfonamide functional group (–SO₂NH₂) is a critical component of many pharmaceutical drugs. nih.govwikipedia.org Its introduction onto a pyrimidine scaffold, particularly the pre-formed 4,6-dichloropyrimidine ring, is the final key step in synthesizing the target molecule. This is generally accomplished through a two-step sequence: sulfochlorination followed by amination.

The first step involves introducing a sulfonyl chloride (–SO₂Cl) group onto the 5-position of the pyrimidine ring. This can be achieved by reacting the pyrimidine with chlorosulfonic acid. The highly reactive sulfonyl chloride group can then readily react with ammonia (B1221849) or an amine to form the corresponding sulfonamide. wikipedia.orgekb.eg

While direct synthesis pathways for 4,6-dichloropyrimidine-5-sulfonamide are not extensively detailed in readily available literature, the synthesis of analogous structures like 5-sulfonyl-substituted uracil (B121893) derivatives has been established. acs.org These methods often involve the cyclization of acyclic precursors that already contain the sulfone group. acs.org For a pre-existing 4,6-dichloropyrimidine ring, the most direct theoretical route remains electrophilic substitution with a sulfur trioxide source (sulfonation) or chlorosulfonic acid (sulfochlorination) at the C-5 position, followed by conversion of the resulting sulfonic acid or sulfonyl chloride to the sulfonamide. The presence of two deactivating chloro groups on the ring makes this substitution challenging and requires specific and optimized reaction conditions.

Advanced Derivatization Strategies on this compound Frameworks

Sequential Functionalization via Further Nucleophilic and Electrophilic Substitutions

The 4,6-dichloropyrimidine core is an excellent substrate for sequential functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions are activated towards displacement by the electron-withdrawing nature of the ring nitrogens. This allows for a controlled, stepwise introduction of various functional groups.

The differential reactivity of the chloro-substituents can be exploited to achieve selectivity. The initial substitution typically occurs at one of the chloro positions, modulating the electronic properties of the pyrimidine ring and influencing the reactivity and position of the second substitution. For instance, the introduction of an electron-donating amino group via a catalyst-free monoamination reaction makes the second chlorine atom less susceptible to nucleophilic attack due to the increased electron density on the ring. nih.gov Consequently, more forcing conditions or catalyzed reactions, such as palladium-catalyzed amination, are often required to introduce a second amino group. nih.gov This strategy enables the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines. nih.gov

A variety of nucleophiles can be employed in these sequential reactions. Besides amines, alkoxides can serve as effective nucleophiles, leading to the formation of alkoxy-chloropyrimidine intermediates. mdpi.com In some cases, competition between different nucleophiles present in the reaction mixture, such as an amine and an alkoxide from the solvent, can lead to a mix of products. mdpi.com The regioselectivity of these substitutions is highly sensitive to the other substituents present on the pyrimidine ring. wuxiapptec.com For example, while 2,4-dichloropyrimidines typically undergo substitution at the C4 position, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Electrophilic substitution on the electron-deficient pyrimidine ring is less common but can be achieved, particularly at the C5 position, which is less deactivated. A key example is the Vilsmeier-Haack reaction, which can be used to introduce a formyl (aldehyde) group at the C5 position of a substituted pyrimidine, such as 2-amino-4,6-dihydroxypyrimidine, which is then converted to the dichlorinated aldehyde. mdpi.com This formyl group can then undergo further reactions, such as condensation, in a subsequent functionalization step. mdpi.com

The following table provides examples of sequential functionalization on dichloropyrimidine scaffolds.

Table 1: Examples of Sequential Functionalization on Dichloropyrimidine Scaffolds

| Starting Material | Step 1: Reagents/Conditions | Intermediate Product | Step 2: Reagents/Conditions | Final Product |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamine, K₂CO₃, DMF | 4-Amino-6-chloropyrimidine derivative | Second adamantylamine, Pd(dba)₂, BINAP, NaOtBu, Toluene | N4,N6-Disubstituted-4,6-diaminopyrimidine nih.gov |

| 2,4-Dichloropyrimidine | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N (Sonogashira Coupling) | 4-Alkynyl-2-chloropyrimidine | Amine or other nucleophile | 2-Substituted-4-alkynylpyrimidine nih.gov |

Multi-component Approaches in Pyrimidine Sulfonamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to pyrimidine synthesis. bohrium.comresearchgate.net These reactions avoid the lengthy isolation and purification of intermediates associated with sequential synthesis, making them a cornerstone of green chemistry and a powerful tool for generating libraries of structurally diverse molecules. bohrium.com

Several MCR strategies have been developed for the synthesis of the pyrimidine core. A notable example is the iridium-catalyzed dehydrogenative coupling of amidines with up to three different alcohol molecules. bohrium.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to regioselectively form highly substituted, unsymmetrical pyrimidines, liberating only water and hydrogen gas as byproducts. bohrium.com

Other metal-catalyzed MCRs have also been reported. For instance, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org Nickel catalysts have been employed for the multicomponent coupling of alcohols and amidines. mdpi.com These methods offer access to a wide range of pyrimidine derivatives by simply varying the starting components.

While many MCRs build the pyrimidine ring, others can assemble a molecule that contains both a pyrimidine and a sulfonamide moiety in a convergent fashion. A one-pot, four-component reaction involving an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative, and ammonium acetate has been used to synthesize pyridines bearing a sulfonamide group. rsc.org Although this example yields a pyridine ring, the principles of MCRs are readily adaptable to the synthesis of pyrimidine-sulfonamide hybrids. rsc.orgnih.gov The strategic selection of building blocks containing the requisite functionalities allows for the rapid construction of complex target molecules that would otherwise require multi-step synthetic sequences.

The following table summarizes selected multi-component reactions used to synthesize pyrimidine and analogous sulfonamide structures.

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Components | Catalyst/Conditions | Product Type |

|---|---|---|

| Amidines, up to three different alcohols | PN5P-Iridium pincer complex | Unsymmetrically substituted pyrimidines bohrium.comorganic-chemistry.org |

| Functionalized enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines organic-chemistry.org |

| Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetate | Quinoline-based ionic liquid, 90 °C, solvent-free | Pyridines with sulfonamide moiety rsc.org |

Elucidation of Reaction Mechanisms and Reactivity of Pyrimidine Sulfonamides

Mechanistic Pathways of Bond Formation and Cleavage in Pyrimidine (B1678525) Sulfonamide Synthesis

The formation of 4,6-dichloropyrimidine-5-sulfonamide from 4,6-dichloropyrimidine (B16783) likely proceeds through two fundamental reaction mechanisms: electrophilic aromatic substitution (SEAr) followed by a nucleophilic substitution at the newly introduced sulfur center.

Step 1: Electrophilic Sulfonation to Form 4,6-dichloropyrimidine-5-sulfonyl chloride

The initial step is the introduction of a sulfonyl group onto the C-5 position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction, typically using a potent sulfonating agent like sulfur trioxide (SO₃), often in sulfuric acid (oleum). masterorganicchemistry.comyoutube.com

The mechanism involves:

Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide can become protonated to form the highly electrophilic HSO₃⁺, which acts as the active agent in the substitution. masterorganicchemistry.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyrimidine ring attacks the electrophile. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. lumenlearning.comnih.gov Aromaticity is temporarily lost during this stage.

Deprotonation and Aromaticity Restoration: A weak base, such as the HSO₄⁻ ion present in the medium, abstracts the proton from the C-5 position, leading to the collapse of the intermediate and the restoration of the aromatic ring, now substituted with a sulfonic acid group.

Conversion to Sulfonyl Chloride: The resulting pyrimidine-5-sulfonic acid is then converted to the more reactive 4,6-dichloropyrimidine-5-sulfonyl chloride intermediate, typically by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 2: Amination of the Sulfonyl Chloride Intermediate

The second stage involves the conversion of the 4,6-dichloropyrimidine-5-sulfonyl chloride intermediate into the final sulfonamide. This occurs via a nucleophilic substitution mechanism at the sulfur atom, where an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) acts as the nucleophile.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the breaking of the S=O π-bond and the formation of a transient, high-energy tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses by reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.

Deprotonation: The resulting species is a protonated sulfonamide, which is then deprotonated by a base (such as excess amine or an added base like pyridine (B92270) or triethylamine) to yield the final, neutral this compound product. cbijournal.com

Factors Governing Reaction Selectivity and Conversion Efficiencies

Chemoselectivity and Conversion Efficiency: A key challenge in the synthesis is managing the high reactivity of the chloro-substituents at the C-4 and C-6 positions, which are highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comacs.org The conditions for the amination of the sulfonyl chloride must be carefully controlled to prevent unwanted side reactions where the amine attacks the ring itself.

| Factor | Influence on Selectivity and Efficiency |

| Temperature | Lower temperatures during amination favor the desired reaction at the sulfonyl chloride group over the higher-activation-energy SNAr at the ring carbons. |

| Base | The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base can minimize side reactions. Using the reacting amine itself as the base can sometimes lead to SNAr side products if not carefully controlled. researchgate.net |

| Solvent | Polar aprotic solvents like THF or acetonitrile (B52724) are often used. The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and yields. researchgate.net |

| Nucleophile Strength | While a stronger nucleophile is needed for the amination step, an overly reactive one can increase the rate of undesired SNAr on the pyrimidine ring. The use of ammonia or a primary amine offers a balance of reactivity. nih.gov |

Controlling these parameters is essential to ensure that the amination is selective for the sulfonyl chloride group, thus maximizing the conversion efficiency to this compound.

Investigation of Intermediate Species and Transition States

Wheland Intermediate (Sigma Complex): In the initial electrophilic sulfonation step, the key intermediate is the Wheland intermediate. lumenlearning.comnih.gov This is a non-aromatic, resonance-stabilized carbocation. The stability of this intermediate is crucial; the more stable the intermediate, the lower the activation energy for its formation. For 4,6-dichloropyrimidine, the positive charge in the Wheland intermediate is delocalized but is destabilized by the electron-withdrawing nature of the nitrogen and chlorine atoms, explaining the harsh conditions required for the reaction. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for this step.

Tetrahedral Intermediate: During the subsequent amination of the sulfonyl chloride, a tetrahedral intermediate is formed at the sulfur center. nih.gov This species has a tetracoordinate sulfur atom with a negative charge on the oxygen atom. The formation and collapse of this intermediate are typically rapid. The stability of this intermediate and the associated transition states depend on the nature of the amine and the solvent environment.

Impact of Substituent Effects on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring in 4,6-dichloropyrimidine is profoundly influenced by its substituents. Understanding these electronic effects is key to rationalizing the reaction pathways and selectivity.

| Substituent | Position(s) | Electronic Effect | Impact on Reactivity |

| Ring Nitrogens | 1 and 3 | Strong -I (Inductive), Strong -M (Mesomeric) | Strongly deactivate the ring towards electrophilic attack. Strongly activate the ring (especially at C-2, C-4, C-6) for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. mdpi.comstackexchange.com |

| Chlorine Atoms | 4 and 6 | Strong -I, Weak +M (Mesomeric) | Deactivate the ring towards electrophilic attack but direct incoming electrophiles to the C-5 position. They are excellent leaving groups, making C-4 and C-6 highly susceptible to SNAr reactions. acs.orgsltchemicals.com |

| Sulfonamide Group | 5 | Strong -I, Strong -M | Once attached, this group would further deactivate the entire ring towards any subsequent electrophilic substitution. It would also decrease the reactivity of the chloro groups towards nucleophilic attack by withdrawing electron density. |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, one can deduce the chemical environment, connectivity, and number of unique proton and carbon atoms within the molecular framework.

For 4,6-dichloropyrimidine-5-sulfonamide, the ¹H-NMR spectrum is anticipated to be relatively simple. The pyrimidine (B1678525) ring possesses a single proton at the C2 position, which would likely appear as a singlet in the aromatic region of the spectrum. The protons of the sulfonamide (SO₂NH₂) group would also produce a characteristic signal, typically a broad singlet, whose chemical shift can be sensitive to solvent and concentration.

The ¹³C-NMR spectrum provides complementary information regarding the carbon skeleton. It is expected to show distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of C4 and C6 would be significantly influenced by the attached chlorine atoms, typically shifting them downfield. The C5 atom, bonded to the sulfonamide group, and the C2 atom would also resonate at characteristic positions, confirming the substitution pattern of the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.9 | Singlet | H2 (Pyrimidine ring) |

| ¹H | ~7.5 - 8.5 (broad) | Singlet | NH₂ (Sulfonamide) |

| ¹³C | ~160 | Singlet | C2 |

| ¹³C | ~162 | Singlet | C4/C6 |

Note: Predicted values are based on analysis of similar pyrimidine and sulfonamide structures. Actual experimental values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can unequivocally verify the molecular formula of this compound (C₄H₃Cl₂N₃O₂S).

Tandem mass spectrometry (MS/MS) further probes the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways of sulfonamides are well-documented and typically involve the cleavage of the S-N and C-S bonds. nih.govnih.gov For this compound, characteristic fragmentation would likely include the loss of SO₂ (64 Da) and the sulfonamide moiety. nih.govresearchgate.net The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.

Table 2: Predicted HRMS Data and Key Fragmentation for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₄H₃Cl₂N₃O₂S | Elemental Composition |

| Exact Mass | 246.9326 | Molecular Weight Confirmation |

| Key Fragments | [M-SO₂]⁺, [M-NH₂SO₂]⁺, [C₄HCl₂N₂]⁺ | Structural Moiety Identification |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks | Presence of Two Chlorine Atoms |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent groups.

The sulfonamide group will give rise to several distinct peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide will be visible as one or two bands in the 3350–3250 cm⁻¹ region. nih.gov The pyrimidine ring will show C=N stretching vibrations, and the C-Cl bonds will have characteristic absorptions in the lower frequency (fingerprint) region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350–3250 | N-H Stretch | Sulfonamide (NH₂) |

| 1550–1450 | C=N Stretch | Pyrimidine Ring |

| 1370–1330 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |

| 1180–1160 | S=O Symmetric Stretch | Sulfonamide (SO₂) |

| 950-900 | S-N Stretch | Sulfonamide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring, being a heteroaromatic system, is expected to exhibit π → π* and n → π* transitions. The presence of chlorine atoms and the sulfonamide group as substituents will influence the position and intensity of these absorption bands. Cyclic voltammograms of the related 4,6-dichloropyrimidine (B16783) show multiple cathodic waves, indicating its electron-deficient nature, which influences its electronic transitions. sigmaaldrich.comchemicalbook.com The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving the pyrimidine chromophore.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260-280 | π → π* | Pyrimidine Ring |

Note: Values are estimations and are highly dependent on the solvent used.

X-ray Crystallography for Crystalline Structure Determination

While spectroscopic methods provide crucial structural information, X-ray crystallography offers the most definitive and detailed three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the connectivity and conformation of this compound.

For a crystalline sample of the title compound, X-ray diffraction analysis would reveal the spatial arrangement of the dichloropyrimidine ring relative to the sulfonamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the pyrimidine nitrogen atoms, which dictate the crystal packing. Analysis of related structures, such as 4,6-dichloro-5-methoxypyrimidine, shows that short contacts between chlorine and nitrogen atoms can play a significant role in forming the three-dimensional framework. researchgate.net

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Confirms atomic connectivity and geometry (e.g., C-S, S-N, S=O, C-Cl bonds). |

| Torsional Angles | Defines the conformation of the sulfonamide group relative to the pyrimidine ring. |

| Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions governing crystal packing. |

Computational Chemistry and Molecular Modeling Studies of 4,6 Dichloropyrimidine 5 Sulfonamide Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT provides a detailed picture of molecular properties, guiding the prediction of chemical behavior and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For derivatives of 4,6-dichloropyrimidine-5-sulfonamide, DFT calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, are used to determine these parameters. The analysis helps in understanding how different substituents on the pyrimidine (B1678525) ring or sulfonamide group affect the electronic properties of the molecule. For instance, the introduction of various aryl groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential biological activity.

Table 1: Representative FMO Data for a Hypothetical this compound Derivative This table presents illustrative data typical for this class of compounds based on DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.45 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound derivatives. These descriptors provide a quantitative measure of a molecule's reactivity and are derived from conceptual DFT.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors are invaluable for comparing the reactivity of a series of related compounds, helping to predict which derivatives will be more or less susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Global Reactivity Descriptors for a Hypothetical Derivative This table provides example values for reactivity descriptors derived from FMO energies.

| Reactivity Descriptor | Calculated Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 7.25 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.80 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.525 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.725 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.367 | S = 1 / η |

| Electrophilicity Index (ω) | 3.756 | ω = χ² / 2η |

Quantum chemical calculations can simulate molecular spectra, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra are instrumental in interpreting experimental data and confirming molecular structures.

Simulated IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds (e.g., N-H, S=O, C-Cl). By comparing the calculated vibrational frequencies with those obtained from experimental Fourier-Transform Infrared (FTIR) spectroscopy, researchers can validate the proposed structure of a synthesized derivative.

Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These simulations help to understand the electronic transitions, often from HOMO to LUMO or other nearby orbitals, that occur when the molecule absorbs light.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking is often used to study their interactions with enzyme active sites, such as those of carbonic anhydrases.

Molecular docking simulations reveal the specific binding pose of a ligand within the active site of a target enzyme. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation. For sulfonamide-based inhibitors, the sulfonamide group (-SO₂NH₂) is a key hydrogen bond donor and acceptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the enzyme's active site.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group often coordinates with the catalytic metal ion (e.g., Zn²⁺) in the active site.

By visualizing the docked poses, researchers can understand why certain derivatives exhibit higher inhibitory activity than others and can propose structural modifications to improve binding.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. A lower binding energy or a higher absolute docking score generally indicates a more favorable and stable interaction between the ligand and the target protein. These scores are calculated based on the intermolecular interactions identified in the binding pose.

While these scores provide a valuable ranking of potential ligands, they are approximations. More rigorous methods, such as Molecular Dynamics (MD) simulations, can be employed to further refine the binding affinity predictions and assess the stability of the docked complex over time.

Table 3: Representative Molecular Docking Results for a Derivative Targeting Carbonic Anhydrase II This table shows hypothetical data illustrating the outcome of a typical docking simulation.

| Parameter | Value | Key Interacting Residues in Active Site |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 |

|

| Inhibition Constant (Kᵢ) (predicted) | 150 nM | |

| Key Interactions | Coordination with catalytic Zn²⁺ ion via the sulfonamide nitrogen. Hydrogen bonding with the backbone and side chains of active site residues. |

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein. These simulations can reveal the stability of the compound-biomolecule complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

Detailed research findings from MD simulations on pyrimidine-sulfonamide derivatives interacting with various protein targets, such as kinases and phosphatases, have highlighted the stability of these complexes. The stability is often characterized by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues provides insight into the flexibility of different regions of the protein. Residues in the binding pocket that interact with the ligand typically exhibit lower RMSF values, indicating that they are constrained by the binding of the compound. Conversely, flexible loop regions of the protein may show higher RMSF values.

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Software | GROMACS |

| Average Protein RMSD | 2.1 Å |

| Average Ligand RMSD | 1.5 Å |

| Average Protein RMSF (Binding Site) | 1.2 Å |

| Average Protein RMSF (Loop Regions) | 3.5 Å |

| Key Interacting Residues | Lys72, Glu91, Asp165 |

| Predominant Interactions | Hydrogen bonds, π-π stacking |

The data presented in Table 1 is a representative example of the typical findings from an MD simulation study. The low average RMSD values for both the protein and the ligand suggest a stable binding mode. The lower RMSF in the binding site compared to flexible loop regions further supports the stabilizing effect of the ligand on the protein's active site. Such simulations have been instrumental in confirming the binding modes predicted by molecular docking and in providing a deeper understanding of the dynamic nature of the interaction between pyrimidine-sulfonamide derivatives and their biological targets. biointerfaceresearch.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a drug through the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic profile. For derivatives of this compound, these predictions are vital for assessing their drug-likeness and potential for oral bioavailability.

A range of ADME parameters can be predicted using various computational models. These predictions are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined properties.

Key Predicted ADME Properties:

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream. High HIA is desirable for orally administered drugs.

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. High permeability in this model suggests good potential for absorption across the intestinal wall.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. While some binding is necessary for transport, very high PPB can limit the free drug concentration.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the protective barrier of the central nervous system. This is a critical parameter for drugs targeting the brain.

CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Predictions identify which CYP isoforms a compound is likely to inhibit.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity, which influences its absorption and distribution.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (nm/s) | > 20 | High |

| Plasma Protein Binding (%) | ~ 85% | Moderate-High |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction |

| LogP | 2.8 | Optimal lipophilicity |

The data in Table 2 provides a snapshot of the in silico ADME profile for a hypothetical derivative. Such a profile suggests that the compound is likely to be well-absorbed orally and has a favorable lipophilicity for drug-likeness. The prediction of low BBB permeability would indicate that the compound is more suitable for targeting peripheral tissues. The lack of significant CYP450 inhibition is a positive attribute, suggesting a lower potential for metabolic drug-drug interactions. These in silico predictions are crucial for prioritizing compounds for further experimental validation.

Structure Activity Relationship Sar Principles for Pyrimidine Sulfonamide Compounds

Correlation of Structural Modifications with Biological Potency and Selectivity

Research into pyrimidine (B1678525) sulfonamide hybrids has revealed clear correlations between specific structural changes and their resulting biological effects, particularly in the realm of anticancer activity.

Modifications at the C-2 and C-4 positions of the pyrimidine ring have shown significant impacts on potency. For instance, in a series of pyrimidine-sulfonamide hybrids evaluated against HCT-116 colon cancer cells, placing a piperidinyl ring at the C-2 position was found to be more favorable for activity than a pyrrolidinyl ring. nih.gov Similarly, the introduction of a cyclopentyl group at the C-4 position of the pyrimidine moiety enhanced antiproliferative activity against the same cell line. nih.gov

The nature of the ring system fused to or associated with the primary pyrimidine scaffold also plays a crucial role. Studies have shown that a pyrazolo[1,5-a]pyrimidine (B1248293) ring system led to a significant increase in antiproliferative potencies compared to a fused triazolopyrimidine ring system, which was deemed not to be an optimal scaffold. nih.gov One of the most active compounds from this series, featuring the pyrazolo[1,5-a]pyrimidine system, demonstrated the highest potency against HepG-2 liver cancer cells with an IC₅₀ value of 2.96 μM. nih.gov

Furthermore, selectivity, a critical aspect of drug design, can be tuned by these modifications. A hybrid compound (1a) with a piperidinyl ring at C-2 showed high activity against HCT-116 cancer cells (IC₅₀: 1.73 μM) while being non-toxic to normal LO2 cells (IC₅₀: >50 μM), indicating an excellent selectivity profile. nih.gov In contrast, some modifications can reduce selectivity. For example, while hybrids 3a and 3b showed promising activity against HCT-116 cells, they displayed lower selectivity with Safety Index (SI) values of 10.1 and 3.8, respectively, against normal MRC-5 cells. nih.gov

The length and parity of substituent chains can also influence activity. One study found that the antitumor activity of a series of pyrimidine sulfonamide derivatives tended to increase when the substituents on the branch chain of the sulfonamide were odd-numbered. nih.gov

| Compound Series/Modification | Target/Cell Line | Observation | Potency (IC₅₀) | Source |

| C-2 Position (Pyrimidine) | HCT-116 | Piperidinyl ring more favorable than pyrrolidinyl. | 1.73 - 6.25 μM | nih.gov |

| C-4 Position (Pyrimidine) | HCT-116 | Cyclopentyl group is favorable for activity. | 9.64 μM | nih.gov |

| Fused Ring System | HepG-2 | Pyrazolo[1,5-a]pyrimidine superior to triazolopyrimidine. | 2.96 μM | nih.gov |

| Sulfonamide Chain | HeLa, HCT-116, A-549, HepG2 | Antitumor activity increases with odd-numbered substituents. | 12.64 - 22.20 μM | nih.govresearchgate.net |

| Aromatic Ring Substituent | HT-29, M21, MCF7 | Introduction of a bulky substituent enhances growth inhibition. | < 6 μM | researchgate.net |

Investigation of Pharmacophore Elements and Their Contributions to Activity

The success of pyrimidine sulfonamides stems from the strategic combination of two well-established pharmacophores: the pyrimidine ring and the sulfonamide group. nih.govresearchgate.net This hybridization approach aims to create molecules that can interact with multiple biological targets or enhance binding affinity to a single target. nih.govresearchgate.net

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry, found in the natural structures of nucleic acids and vitamin B1. nih.gov Its derivatives are known to possess a wide array of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The nitrogen atoms within the heterocyclic ring are key to its function, often acting as hydrogen bond acceptors in interactions with biological macromolecules.

The sulfonamide moiety is another critical pharmacophore, present in numerous approved drugs and known for a variety of biological activities, including antimicrobial and antitumor effects. nih.govfrontiersin.org It is a prominent feature of carbonic anhydrase inhibitors, a class of enzymes implicated in the proliferation of cancer cells. nih.gov The sulfonamide group can act as a crucial hydrogen-bond donor, which can enhance biological activity. nih.gov The combination of these two pharmacophores can lead to hybrid molecules with enhanced solubility, lower risk of drug resistance, and potentially lower toxicity than the parent molecules alone. nih.gov

Molecular docking studies have helped to elucidate the contribution of these elements. For example, in the active site of the ERK kinase domain, the sulfonamide moiety and the pyrimidine core of designed inhibitors form specific interactions, validating the pharmacophoric combination. nih.gov Similarly, docking studies against the PI3Kα active site have shown favorable binding for pyrimidine sulfonamide compounds, laying a foundation for further structural modification. nih.gov

Rational Design Strategies Based on SAR Insights for Enhanced Efficacy

The development of potent and selective pyrimidine sulfonamide inhibitors is increasingly driven by rational design strategies that leverage SAR data and computational tools. nih.govresearchgate.net These strategies move beyond traditional trial-and-error synthesis to a more targeted approach.

One prominent strategy is pharmacophore hybridization , which involves combining the pyrimidine and sulfonamide fragments to create a single new molecule. nih.govresearchgate.net This approach is based on the premise that the resulting hybrid may possess the distinct modes of action of both parent pharmacophores, potentially leading to synergistic effects, improved efficacy, and a lower propensity for developing drug resistance. nih.govnih.gov

Another successful approach is the molecular extension tactic . nih.gov This strategy begins with a small molecular fragment that is known to bind to a specific site on a biological target, such as the ATP binding pocket of a kinase. The fragment is then systematically "extended" by adding new chemical moieties—like the pyrimidine core—to explore and engage with adjacent regions of the binding site, thereby increasing potency and selectivity. This was effectively used to design novel ERK inhibitors, starting from a small sulfonamide-containing reactant. nih.gov

Molecular docking is an indispensable computational tool in rational design. nih.govnih.gov By simulating the binding of a designed compound to the three-dimensional structure of a target protein, researchers can predict binding affinity and orientation. This allows for the virtual screening of numerous potential compounds and provides insights into key interactions, such as hydrogen bonds and π–π stacking, that contribute to activity. nih.gov For example, docking was used to rationalize the high potency of a pyrazolo[1,5-a]pyrimidine derivative against ERK, guiding further design efforts. nih.gov These computational insights, combined with empirical SAR data, create a powerful feedback loop for optimizing lead compounds.

Impact of Substituent Location and Electronic Properties on Activity Profiles

The specific placement and electronic nature of substituents on the pyrimidine sulfonamide scaffold are critical determinants of biological activity. nih.gov Even minor changes can lead to significant shifts in potency and selectivity.

The location of substituents on the pyrimidine ring is a key factor. As noted previously, studies have demonstrated that different groups at the C-2 and C-4 positions can drastically alter anticancer activity. nih.gov For example, analysis of 2-anilinopyrimidines showed that substitution at the C-4 position was crucial for producing potent antitumor agents. researchgate.net Similarly, for a series of thienopyrimidine-sulfonamide hybrids, incorporating different sulfonamides at position 4 of the core structure resulted in varied antimicrobial activity. mdpi.com

The electronic properties of the substituents also play a vital role. Research on pyrimidine sulfonate esters found a clear trend in antibacterial activity based on the substituent on an attached phenyl ring: electron-withdrawing groups tended to produce higher activity. nih.gov The observed order of activity was -F (83%) > -NO₂ (65%) > -Cl (62%). nih.gov Conversely, the electron-donating methoxy (B1213986) group (-OCH₃) resulted in lower activity (47%). nih.gov This suggests that the electronic landscape of the molecule is crucial for its interaction with the bacterial target.

| Substituent/Property | Location | Effect on Activity | Example | Source |

| Bulky Group | Aromatic ring on pyrimidine | Enhanced cancer growth inhibition. | GI₅₀ < 6 μM | researchgate.net |

| Electron-Withdrawing Group | Phenyl ring | Increased antibacterial activity. | -F > -NO₂ > -Cl | nih.gov |

| Electron-Donating Group | Phenyl ring | Decreased antibacterial activity. | -OCH₃ (47% activity) | nih.gov |

| Cyclopentyl Group | C-4 of pyrimidine | Favorable for antiproliferative activity. | IC₅₀: 9.64 μM | nih.gov |

| Piperidinyl Group | C-2 of pyrimidine | More favorable than pyrrolidinyl for antiproliferative activity. | IC₅₀: 1.73 μM | nih.gov |

| Dimethoxy Groups | C4 Phenyl ring | High dual mPGES-1/5-LOX inhibitory activity. | IC₅₀: 0.92 µM (mPGES-1) | frontiersin.org |

| Trimethoxy Groups | C4 Phenyl ring | Decreased activity, possibly due to steric hindrance. | Less potent than dimethoxy derivatives. | frontiersin.org |

Based on a comprehensive review of available scientific literature, there is no specific research data on the in vitro biological activity or enzyme inhibition properties of the chemical compound 4,6-dichloropyrimidine-5-sulfonamide .

Searches for this specific compound in relation to the enzyme targets outlined in the request—Carbonic Anhydrase isoforms, Falcipains-2, Falcipains-3, Glutathione Reductase, MARK4 Kinase, Cyclooxygenase (COX-1, COX-2), 15-LOX, and Adenosine Kinase—did not yield any direct inhibitory data or detailed research findings.

While the foundational structures, pyrimidine and sulfonamide, are common in medicinal chemistry and have been incorporated into derivatives that inhibit these enzymes, the specific compound This compound itself does not appear to have been a subject of these investigations. For instance:

Studies on Falcipain and MARK4 Kinase inhibitors often utilize 4,6-dichloropyrimidine (B16783) as a starting material for the synthesis of more complex molecules. rsc.orgnih.govnih.govnih.gov However, the inhibitory activity of the initial reagent is not reported.

The literature on Carbonic Anhydrase inhibitors is extensive for various sulfonamide-containing molecules, but does not mention this compound. nih.govnih.govnih.gov

Therefore, it is not possible to generate a scientifically accurate article detailing the specific enzyme inhibition mechanisms for This compound as requested, due to the absence of published research on this particular compound.

In Vitro Biological Activity Investigations and Enzyme Inhibition Mechanisms of Pyrimidine Sulfonamides

Mechanistic Elucidation of Enzyme Inhibition

A thorough review of scientific databases and peer-reviewed literature reveals a significant gap in the current understanding of the mechanistic details of enzyme inhibition by 4,6-dichloropyrimidine-5-sulfonamide. While the broader class of pyrimidine-sulfonamide derivatives has been the subject of various studies, demonstrating a range of biological activities, specific research into the enzymatic interactions of this compound is not publicly available. nih.govmdpi.comresearchgate.netnih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

There is currently no published research detailing the kinetic analysis of the interaction between this compound and any specific enzyme target. Consequently, key kinetic parameters such as the inhibition constant (K_i), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the rate of enzyme inactivation have not been determined for this compound. The absence of such studies means that a data table of kinetic parameters cannot be compiled at this time.

Investigation of Allosteric and Orthosteric Binding Mechanisms

The mode of binding, whether allosteric or orthosteric, is a critical aspect of understanding an inhibitor's mechanism of action. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Investigations into whether this compound acts via an allosteric or orthosteric mechanism have not been reported in the scientific literature. Therefore, there is no experimental evidence to classify its binding mechanism or to provide detailed research findings on this topic.

Identification of Key Amino Acid Residues Involved in Binding and Catalysis

Determining the specific amino acid residues within an enzyme's binding pocket that interact with an inhibitor is fundamental to understanding the molecular basis of its activity and for guiding further drug design. Techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis are typically employed for this purpose.

As of the latest review of scientific literature, there are no studies that have identified the key amino acid residues involved in the binding of this compound to any protein target. Consequently, a data table of interacting amino acid residues and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) cannot be generated.

While the pyrimidine (B1678525) and sulfonamide moieties are present in many biologically active molecules, specific scientific investigation into the in vitro biological activity and enzyme inhibition profile of this compound is conspicuously absent from the public domain. The lack of research in this area means that its potential as an enzyme inhibitor, its kinetic properties, its binding mechanisms, and its specific molecular interactions remain unelucidated. Further research is required to characterize the biochemical and pharmacological properties of this specific compound.

Applications As Advanced Synthetic Scaffolds in Chemical Synthesis

Utility in the Construction of Diverse N-Heterocyclic Systems

The inherent reactivity of the dichloropyrimidine core within 4,6-dichloropyrimidine-5-sulfonamide makes it an exceptional building block for the synthesis of a wide array of fused nitrogen-containing heterocyclic systems. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the stepwise or simultaneous introduction of various functionalities, which can then participate in intramolecular cyclization reactions to form novel ring systems.

A significant application of this scaffold is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. Research has demonstrated that related compounds, such as 4,6-dichloro-5-formylpyrimidine, can be readily converted into highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This is achieved through a key cyclization step involving an intramolecular amide addition to an iminium intermediate, which is formed in situ from a 4-amino-pyrimidine-5-carboxamide derivative and an aldehyde. nih.gov This strategy highlights the potential of the 5-substituent on the pyrimidine (B1678525) ring to direct the formation of the fused heterocyclic system. By analogy, the sulfonamide group in this compound can act as a crucial participant or directing group in similar cyclization strategies, leading to a diverse library of pyrimido[4,5-d]pyrimidine-based compounds.

The general synthetic approach often involves the initial displacement of one or both chlorine atoms with suitable nucleophiles, such as amines or alcohols. The newly introduced functional groups can then undergo condensation or cyclization reactions with the sulfonamide moiety or a derivative thereof, leading to the formation of the second pyrimidine ring. The versatility of this approach allows for the generation of a wide range of substituted pyrimido[4,5-d]pyrimidines with tailored properties.

Role as Key Building Blocks for the Development of Complex Bioactive Molecules

The combination of the pyrimidine ring and the sulfonamide group in a single molecule is a well-established strategy in medicinal chemistry for the development of potent and selective therapeutic agents. ekb.egnih.govopenaccesspub.orgresearchgate.netajchem-b.com Sulfonamides are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ekb.egnih.govajchem-b.commdpi.comnih.govnih.gov The pyrimidine nucleus is also a common feature in many biologically active compounds. researchgate.netmdpi.comresearchgate.net Consequently, this compound represents a key building block for the synthesis of novel and complex bioactive molecules.

The reactivity of the chlorine atoms allows for the introduction of various pharmacophoric groups through nucleophilic substitution reactions. This enables the exploration of the chemical space around the pyrimidine core to optimize biological activity. For instance, the reaction with different amines can lead to a library of substituted pyrimidine sulfonamides, which can be screened for their potential as enzyme inhibitors or receptor modulators.

The sulfonamide functionality itself is a critical component for biological activity, often acting as a mimic of a carboxylic acid or a hydrogen bond donor/acceptor, facilitating interactions with biological targets. openaccesspub.org For example, numerous sulfonamide-containing compounds have been developed as inhibitors of carbonic anhydrase and various kinases, enzymes that are implicated in a range of diseases. researchgate.net The pyrimido[4,5-c]pyridazine (B13102040) derivatives have been designed as dihydropteroate (B1496061) synthase inhibitors, targeting a key enzyme in bacterial folate biosynthesis. nih.gov This underscores the potential of pyrimidine-based sulfonamides in the development of novel anti-infective agents.

The following table provides examples of bioactive heterocyclic systems that can be conceptually derived from a 4,6-dichloropyrimidine (B16783) scaffold, highlighting the potential of this compound as a starting material for medicinal chemistry campaigns.

| Bioactive Scaffold | Potential Therapeutic Area | Reference |

| Pyrimido[4,5-d]pyrimidines | Neuroprotective, Antioxidant | mdpi.com |

| Pyrimido[4,5-d]pyrimidin-4(1H)-ones | General Bioactivity | nih.gov |

| Pyrimidine-based sulfonamides | Antiviral, Antibacterial, Anticancer | ekb.egnih.govajchem-b.commdpi.com |

| Pyrimido[4,5-c]pyridazines | Antibacterial (DHPS inhibitors) | nih.gov |

Exploration in Materials Science for Functional Compound Development (e.g., Luminescent Materials)

While the primary focus of research on this compound and its close analogs has been in the realm of medicinal chemistry, its structural features suggest potential applications in materials science. The rigid, planar pyrimidine core, coupled with the ability to introduce a variety of substituents through the reactive chlorine atoms, makes it an attractive candidate for the development of functional organic materials.

One area of potential exploration is in the design of luminescent materials. The extended π-systems that can be created by derivatizing the dichloropyrimidine core can lead to compounds with interesting photophysical properties, such as fluorescence or phosphorescence. By carefully selecting the substituents, it may be possible to tune the emission wavelength and quantum yield of the resulting materials. For instance, the introduction of electron-donating and electron-accepting groups can create "push-pull" systems, which are known to exhibit strong intramolecular charge transfer (ICT) and often lead to enhanced luminescence.

Furthermore, the sulfonamide group can participate in hydrogen bonding, which can influence the solid-state packing of the molecules. This intermolecular interaction can be exploited to control the aggregation-induced emission (AIE) properties of the materials, where the restriction of intramolecular rotations in the solid state leads to enhanced luminescence compared to the solution phase.

Although direct reports on the use of this compound for the development of luminescent materials are scarce, the fundamental principles of materials design suggest that this compound holds promise as a versatile scaffold for the creation of novel functional organic materials. Further research in this area could unlock new applications for this valuable synthetic intermediate beyond its established role in medicinal chemistry.

Q & A

Q. What methodologies address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ IR spectroscopy). Statistical process control (SPC) charts can identify outliers in critical parameters like chloride ion concentration or reaction pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.